N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of indole and thiazole moieties. The presence of a fluorine atom on the indole ring and the isopropyl group on the thiazole ring contribute to its distinct chemical properties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiazole ring. The key steps include:
Synthesis of 5-fluoroindole: This can be achieved through the fluorination of indole using reagents such as Selectfluor.
Formation of the indole-ethyl intermediate: The 5-fluoroindole is then reacted with an appropriate alkylating agent to introduce the ethyl group.
Construction of the thiazole ring: The intermediate is then subjected to cyclization reactions to form the thiazole ring, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Final coupling: The thiazole intermediate is then coupled with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the thiazole ring.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Contains a nicotinamide moiety instead of the thiazole ring.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to the combination of the indole and thiazole rings, along with the presence of the fluorine atom and isopropyl group. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C18H20FN3OS |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H20FN3OS/c1-10(2)17-16(22-11(3)24-17)18(23)20-7-6-12-9-21-15-5-4-13(19)8-14(12)15/h4-5,8-10,21H,6-7H2,1-3H3,(H,20,23) |
InChI Key |
IXYDLYBKKRGWII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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